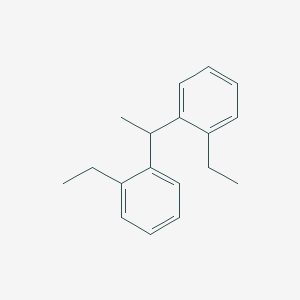
1,1'-(Ethane-1,1-diyl)bis(2-ethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, 4,4’-dimethyl-; α,β-Di-p-tolylethane; p,p’-Dimethylbibenzyl; and sym-Di-p-tolylethane . This compound is characterized by its two ethylbenzene groups connected by an ethane bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) typically involves the reaction of ethylbenzene with a suitable reagent to form the desired product. One common method involves the use of Friedel-Crafts alkylation, where ethylbenzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two p-tolyl groups connected by an ethane bridge.
4,4’-Dimethylbibenzyl: Another name for 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene).
1,2-Bis(p-methylphenyl)ethane: Similar structure with two p-methylphenyl groups connected by an ethane bridge.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is unique due to its specific arrangement of ethylbenzene groups and its ability to undergo various chemical reactions.
Propiedades
Número CAS |
63566-68-7 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-ethyl-2-[1-(2-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-10-6-8-12-17(15)14(3)18-13-9-7-11-16(18)5-2/h6-14H,4-5H2,1-3H3 |
Clave InChI |
WPDZUPSUBMQBRO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
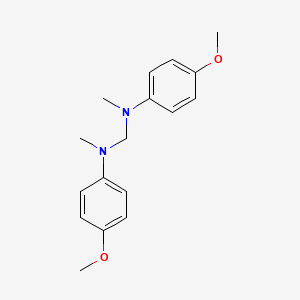
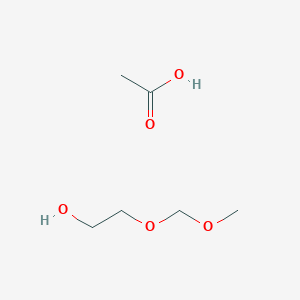
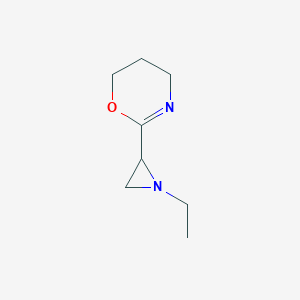
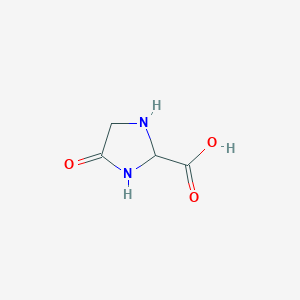
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
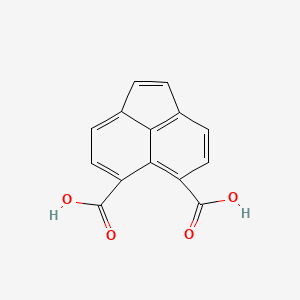


![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

